

An In-depth Technical Guide to 3'-NH₂-ddCTP Sodium Salt

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Compound of Interest

Compound Name: 3'-NH₂-ddCTP sodium

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Core Concepts: Understanding 3'-NH₂-ddCTP Sodium Salt

3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH₂-ddCTP) sodium salt is a modified nucleoside triphosphate analog that plays a crucial role in molecular biology and pharmacology. Structurally, it is a derivative of deoxycytidine triphosphate (dCTP) with two key modifications: the absence of a hydroxyl group at the 2' position and the replacement of the 3'-hydroxyl group with an amino group. This alteration is fundamental to its mechanism of action as a potent chain terminator of DNA synthesis.^[1]

The lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting the elongation of the DNA strand.^[1] This property makes 3'-NH₂-ddCTP an effective inhibitor of DNA polymerases, including viral reverse transcriptases.^{[2][3]} Consequently, it has significant applications in DNA sequencing and as a potential antiviral agent.^[1]

Physicochemical Properties and Data

A summary of the key physicochemical properties of **3'-NH₂-ddCTP sodium** salt is presented below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ N ₄ O ₁₂ P ₃ (free acid)	[3]
Molecular Weight	466.10 g/mol (free acid)	[3]
Salt Form	Sodium or Lithium salt	[3]
Purity	Typically ≥90% by AX-HPLC	[3]
Appearance	White to off-white solid	
Solubility	Soluble in water	[3]

Mechanism of Action: Chain Termination of DNA Synthesis

The primary mechanism of action of 3'-NH₂-ddCTP is the termination of DNA chain elongation during replication. This process is initiated by the incorporation of 3'-NH₂-ddCTP into the growing DNA strand by a DNA polymerase. Once incorporated, the absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide, leads to the cessation of further DNA synthesis.[1]

This mechanism is particularly relevant in the context of retroviruses, such as HIV, which rely on reverse transcriptase to convert their RNA genome into DNA. 3'-NH₂-ddCTP acts as a competitive inhibitor of the natural substrate, dCTP, for incorporation into the nascent viral DNA.[4] Its incorporation effectively terminates the reverse transcription process, thereby inhibiting viral replication.[2]

Quantitative Data: Inhibition and Antiviral Activity

The inhibitory potential of 3'-NH₂-ddCTP and related compounds has been quantified against various DNA polymerases and viruses. The following tables summarize key quantitative data.

Table 1: Inhibition of DNA Polymerases by 3'-Amino-ddCTP and Related Analogs

Compound	Enzyme	Ki (μM)	Inhibition Type	Reference
3'-NH ₂ -dCyd triphosphate	Calf Thymus DNA Polymerase α	9.6	Competitive with dCTP	[4]
ddCTP	Vent DNA Polymerase	Not specified, but incorporation rate is significantly lower than dCTP	Chain Terminator	[2]
3'-Azido-ddTTP	HIV-1 Reverse Transcriptase	0.04	Competitive with dTTP	[5]
3'-Azido-ddTTP	Human DNA Polymerase α	230	Competitive with dTTP	[5]
3'-Azido-ddTTP	Human DNA Polymerase β	73	Competitive with dTTP	[5]

Table 2: Antiviral Activity of Related Dideoxynucleosides

Compound	Virus	Cell Line	EC50 (μM)	Reference
2',3'-Dideoxycytidine (ddC)	HIV-1	Various	Potent activity reported	[6]
2',3'-Dideoxycytidine (ddC)	Feline Leukemia Virus (FeLV)	Feline Lymphoid Cells	5-10	[7]
2',3'-Dideoxycytidine (ddC)	Feline Leukemia Virus (FeLV)	Feline Fibroblasts	6.07-12.13	[7]
2',3'-Dideoxycytidine (ddC)	Feline Leukemia Virus (FeLV)	Primary Bone Marrow Cells	43-384	[7]
3'-Azido-3'-deoxythymidine (AZT)	Feline Leukemia Virus (FeLV)	MOLT4	0.02	[8]
3'-Azido-3'-deoxythymidine (AZT)	Feline Leukemia Virus (FeLV)	HT1080	1.75	[8]
3'-Azido-3'-deoxythymidine (AZT)	Feline Leukemia Virus (FeLV)	U937	2.31	[8]

Experimental Protocols

Synthesis of 3'-NH₂-ddCTP from 3'-Azido-ddCTP

A common method for the synthesis of 3'-amino-ddNTPs involves the reduction of the corresponding 3'-azido-ddNTP precursor.

Materials:

- 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate (3'-azido-ddCTP)

- Triphenylphosphine (PPh_3)
- Pyridine
- Concentrated ammonium hydroxide (NH_4OH)
- Water
- Ethyl acetate (EtOAc)
- HPLC system for purification

Protocol:

- Dissolve 3'-azido-ddCTP and triphenylphosphine in pyridine.
- Stir the reaction mixture at room temperature for several hours.
- Add concentrated ammonium hydroxide to the mixture and continue stirring.
- Add water to the reaction and remove any precipitate by filtration.
- Extract the aqueous phase with ethyl acetate to remove triphenylphosphine oxide and other organic impurities.
- Lyophilize the aqueous layer to obtain the crude 3'-NH₂-ddCTP.
- Purify the product using reversed-phase HPLC.
- Characterize the final product by NMR (^1H , ^{13}C , ^{31}P) and mass spectrometry.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of 3'-NH₂-ddCTP on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

- Recombinant HIV-1 Reverse Transcriptase (RT)

- Poly(rA)/oligo(dT) template/primer
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
- dCTP (natural substrate)
- ³H-dCTP (radiolabeled tracer)
- 3'-NH₂-ddCTP (inhibitor) at various concentrations
- Stop solution (e.g., 20 mM EDTA)
- Glass fiber filters
- Scintillation fluid and counter

Protocol:

- Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer, dCTP, and ³H-dCTP.
- Add varying concentrations of 3'-NH₂-ddCTP to the reaction tubes. Include a no-inhibitor control.
- Initiate the reaction by adding the recombinant HIV-1 RT.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding the stop solution.
- Spot the reaction mixtures onto glass fiber filters and wash with a trichloroacetic acid solution to precipitate the synthesized DNA.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Quantify the amount of incorporated ³H-dCTP using a scintillation counter.
- Calculate the percent inhibition for each concentration of 3'-NH₂-ddCTP and determine the IC₅₀ value.

Cellular Antiviral Activity Assay (MTT Assay)

This assay determines the concentration of 3'-NH₂-ddCTP required to protect cells from virus-induced cytopathic effects.

Materials:

- Susceptible host cell line (e.g., MT-4 cells for HIV-1)
- Virus stock (e.g., HIV-1)
- Cell culture medium
- 3'-NH₂-ddCTP at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidified isopropanol)
- 96-well microtiter plates
- Microplate reader

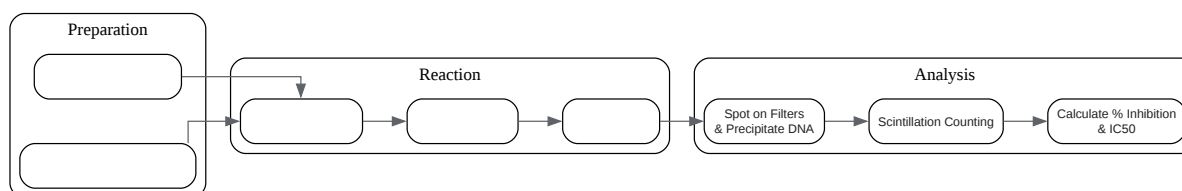
Protocol:

- Seed the host cells in a 96-well plate.
- Prepare serial dilutions of 3'-NH₂-ddCTP in culture medium and add them to the cells. Include a no-drug control.
- Infect the cells with a known amount of virus stock. Include uninfected control wells.
- Incubate the infected cells at 37°C in a CO₂ incubator for a period that allows for viral cytopathic effects to become apparent (e.g., 4-5 days for HIV-1).
- Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
- Add the solubilization buffer to dissolve the formazan crystals.

- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability for each drug concentration relative to the uninfected control and determine the EC50 value (the concentration that protects 50% of cells from viral cytopathic effects).

Visualizations: Workflows and Pathways

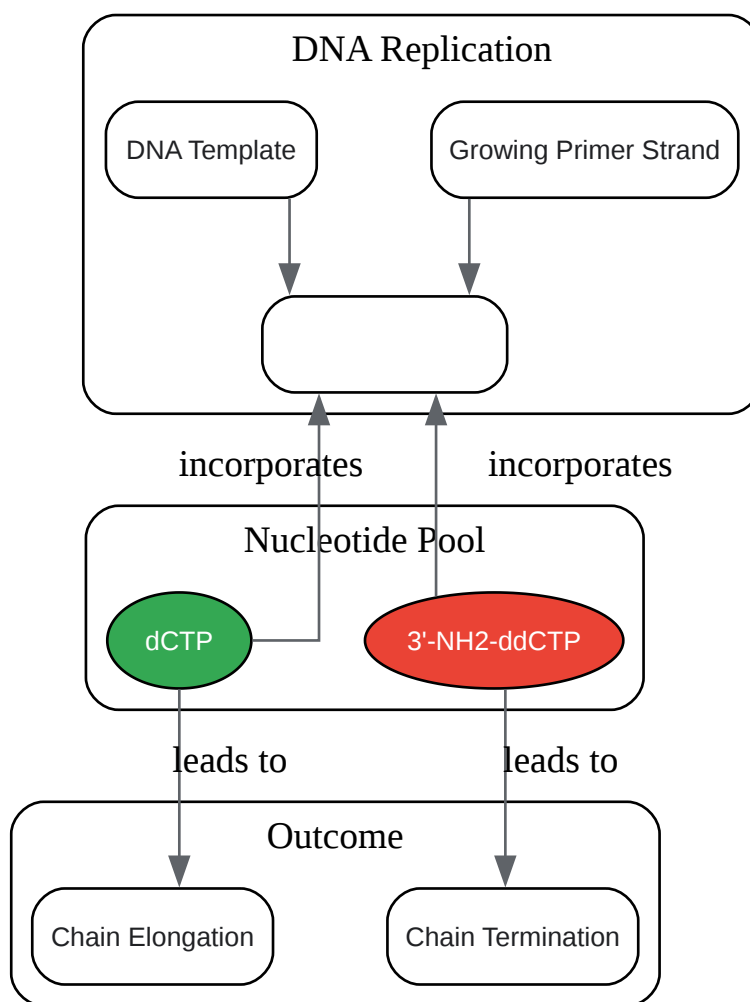
Experimental Workflow: Reverse Transcriptase Inhibition Assay



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Caption: Workflow for the in vitro HIV-1 Reverse Transcriptase Inhibition Assay.

Mechanism of Action: DNA Chain Termination

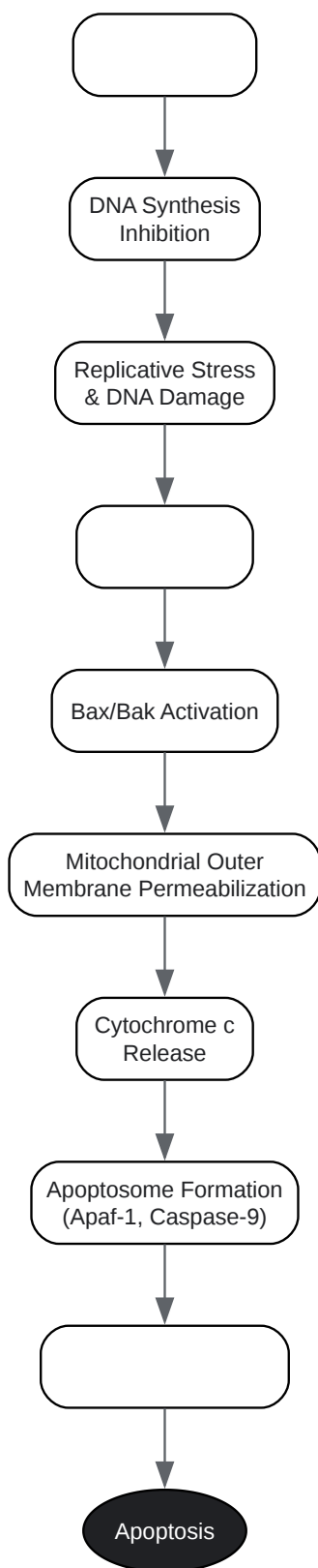


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Caption: Competitive incorporation of dCTP and 3'-NH2-ddCTP leading to chain termination.

Potential Signaling Pathway Involvement: Apoptosis Induction

While direct evidence for 3'-NH2-ddCTP's influence on specific signaling pathways is limited, its mechanism as a DNA synthesis inhibitor suggests a potential to induce apoptosis, particularly in rapidly dividing cells. DNA damage and replicative stress are known triggers of the intrinsic apoptotic pathway.



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